2,3-Dimethylphenylnicotinate
Description
2,3-Dimethylphenylnicotinate is an ester derivative of nicotinic acid (vitamin B3), where the hydroxyl group of nicotinic acid is replaced by a 2,3-dimethylphenoxy moiety. This compound is structurally characterized by a pyridine ring (nicotinate) esterified to a substituted phenyl group with methyl groups at the 2- and 3-positions.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-10-5-3-7-13(11(10)2)17-14(16)12-6-4-8-15-9-12/h3-9H,1-2H3 |
InChI Key |
ISNKNUUHBASGIP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CN=CC=C2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CN=CC=C2)C |
solubility |
25 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomerism: 2,3-Dimethylphenyl vs. 2,6-Dimethylphenoxy Derivatives
A key distinction lies in the substitution pattern of the phenyl group. For example, compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (, entry e) feature a 2,6-dimethylphenoxy group. The 2,3-dimethyl configuration may enhance solubility in nonpolar solvents due to reduced symmetry and altered dipole moments .
Functional Group Variations: Ester vs. Amide Derivatives
- 2,3-Dimethylphenylnicotinate: As an ester, it is prone to hydrolysis under acidic or basic conditions, yielding nicotinic acid and 2,3-dimethylphenol.
- Acetamide Analogs: Compounds such as N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide (, entry h) contain an amide bond, which confers greater hydrolytic stability. This makes amide derivatives more suitable for prolonged biological activity in drug formulations .
Data Tables
Table 1: Comparative Properties of Nicotinate Derivatives and Analogs
*Molecular weights calculated based on structural formulas.
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